molecular formula C32H59N11O10 B14227156 L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine CAS No. 827342-11-0

L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine

Cat. No.: B14227156
CAS No.: 827342-11-0
M. Wt: 757.9 g/mol
InChI Key: CKNVGKSQFWMUNQ-NQFFHSDVSA-N
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Description

L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide chain is assembled step-by-step on a solid resin support. Each amino acid is sequentially added to the growing chain through a series of coupling and deprotection reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC or EDC) for coupling and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the rapid synthesis of long peptide chains. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids (e.g., cysteine) can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation reactions.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Fluorescent dyes like FITC (fluorescein isothiocyanate) can be used for labeling.

Major Products Formed

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield labeled peptides.

Scientific Research Applications

Peptides like L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine have numerous applications in scientific research:

    Chemistry: Peptides are used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.

    Biology: Peptides can act as signaling molecules, hormones, and enzyme substrates.

    Medicine: Therapeutic peptides are developed for the treatment of various diseases, including cancer, diabetes, and infectious diseases.

    Industry: Peptides are used in the development of biosensors, drug delivery systems, and as components in cosmetic products.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:

    Receptors: Peptides can bind to cell surface receptors, triggering intracellular signaling pathways.

    Enzymes: Peptides can act as substrates or inhibitors of enzymes, modulating their activity.

    Ion Channels: Peptides can influence the activity of ion channels, affecting cellular ion fluxes.

Comparison with Similar Compounds

Peptides similar to L-Alanyl-L-threonyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine include other synthetic peptides with varying amino acid sequences. These peptides can differ in their biological activity, stability, and solubility. Some examples of similar compounds include:

    L-Alanyl-L-threonyl-L-valyl-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine: A peptide with a similar sequence but lacking the diaminomethylidene group.

    L-Alanyl-L-threonyl-L-valyl-L-ornithyl-L-leucyl-L-glutaminyl-L-serine: A peptide with a serine residue instead of alanine at the C-terminus.

Properties

CAS No.

827342-11-0

Molecular Formula

C32H59N11O10

Molecular Weight

757.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C32H59N11O10/c1-14(2)13-21(28(49)39-20(10-11-22(34)45)26(47)38-17(6)31(52)53)41-27(48)19(9-8-12-37-32(35)36)40-29(50)23(15(3)4)42-30(51)24(18(7)44)43-25(46)16(5)33/h14-21,23-24,44H,8-13,33H2,1-7H3,(H2,34,45)(H,38,47)(H,39,49)(H,40,50)(H,41,48)(H,42,51)(H,43,46)(H,52,53)(H4,35,36,37)/t16-,17-,18+,19-,20-,21-,23-,24-/m0/s1

InChI Key

CKNVGKSQFWMUNQ-NQFFHSDVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)N

Origin of Product

United States

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